molecular formula C16H17NO2 B14307660 Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester CAS No. 118855-62-2

Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester

Cat. No.: B14307660
CAS No.: 118855-62-2
M. Wt: 255.31 g/mol
InChI Key: QRUJBZHWKSSNAA-UHFFFAOYSA-N
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Description

Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester is a chemical compound with the molecular formula C17H19NO2. It is a member of the carbamate family, which are esters of carbamic acid. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester typically involves the reaction of 2,6-dimethylphenol with phenylmethyl isocyanate. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts such as indium triflate can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site. This inhibition can alter the enzyme’s activity, leading to various physiological effects. The compound’s ability to form stable carbamate linkages makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2,6-dimethylphenyl)methyl ester
  • Carbamic acid, (2,6-dimethylphenyl)ethyl ester
  • Carbamic acid, (2,4,6-trimethylphenyl)methyl ester

Uniqueness

Carbamic acid, (phenylmethyl)-, 2,6-dimethylphenyl ester is unique due to its specific structural features, which confer distinct reactivity and stability. Its 2,6-dimethylphenyl group provides steric hindrance, making it less susceptible to hydrolysis compared to other carbamates. This stability is advantageous in various applications, including drug development and industrial processes .

Properties

CAS No.

118855-62-2

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2,6-dimethylphenyl) N-benzylcarbamate

InChI

InChI=1S/C16H17NO2/c1-12-7-6-8-13(2)15(12)19-16(18)17-11-14-9-4-3-5-10-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

QRUJBZHWKSSNAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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